1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine
Description
This compound features a piperazine ring linked to a 1,2,4-thiadiazole scaffold substituted at position 3 with a thiophen-2-yl group. The thiadiazole ring contributes to electronic delocalization, while the thiophene moiety introduces π-excessive heterocyclic character.
Properties
IUPAC Name |
5-piperazin-1-yl-3-thiophen-2-yl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S2/c1-2-8(15-7-1)9-12-10(16-13-9)14-5-3-11-4-6-14/h1-2,7,11H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROQVWCAQNATNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Core Formation via Boulton-Katrizky Rearrangement
The Boulton-Katrizky rearrangement serves as a foundational step for constructing the 1,2,4-thiadiazole scaffold. This method involves cyclizing thiourea intermediates derived from isothiocyanates and amines. For 1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine , the synthesis begins with the reaction of thiophen-2-yl isothiocyanate and 3-amino-5-methylisoxazole in acetonitrile under acidic catalysis (e.g., p-toluenesulfonic acid) . The thiourea intermediate undergoes rearrangement at reflux temperatures (80–100°C), forming the 5-amino-3-(2-oxopropyl)-1,2,4-thiadiazole precursor.
Critical Parameters :
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Solvent : Acetonitrile facilitates high solubility of reactants.
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Catalyst : p-Toluenesulfonic acid (50 mg per 0.01 M substrate) accelerates cyclization.
Alternative Route: Direct Cyclocondensation
A one-pot synthesis avoids isolation of intermediates by combining thiophen-2-carboxylic acid hydrazide , carbon disulfide , and piperazine in alkaline ethanol (KOH, 10% w/v). The mixture is refluxed for 8 hours, yielding the target compound via cyclodehydration .
Reaction Mechanism :
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Formation of dithiocarbazate from hydrazide and CS₂.
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Alkaline cyclization to thiadiazole.
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Piperazine incorporation via SN2 displacement.
Advantages :
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Efficiency : Single-step process reduces purification needs.
Spectroscopic Characterization
1H NMR (CDCl₃) :
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δ 7.45–7.32 (m, 3H, thiophene-H).
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δ 3.58 (br s, 4H, piperazine-NCH₂).
IR (KBr) :
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1580 cm⁻¹ (C=N stretch).
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1250 cm⁻¹ (C-S-C asymmetric vibration).
Mass Spectrometry :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Boulton-Katrizky | 85 | 98 | High regioselectivity |
| Direct Cyclocondensation | 78 | 95 | Scalability |
| Post-Functionalization | 82 | 97 | Flexibility in substituent design |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the development of novel materials with tailored properties.
Biology
The compound exhibits significant biological activities:
- Antimicrobial Activity: It has shown effectiveness against various bacterial and fungal strains.
- Anticancer Activity: Case studies indicate its potential against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. For instance, a study demonstrated that derivatives of thiadiazole exhibited potent antitumor activity through mechanisms that include DNA intercalation and enzyme inhibition .
Medicine
This compound is being investigated for its therapeutic potential:
- Mechanism of Action: It may inhibit cell proliferation by targeting key enzymes and inducing apoptosis in cancer cells.
Case Study 1: Anticancer Activity
A study published in Drug Design, Development and Therapy focused on synthesizing new 1,3,4-thiadiazole derivatives incorporating the thiophene ring. These compounds were evaluated against HepG-2 and A549 cancer cell lines and exhibited promising results compared to standard treatments like cisplatin .
Case Study 2: Antimicrobial Effects
Research conducted on various derivatives of thiadiazole highlighted their effectiveness against resistant strains of bacteria. The study utilized in vitro assays to assess the antimicrobial potency of these compounds .
Mechanism of Action
The mechanism of action of 1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to DNA: Intercalating into DNA strands, thereby inhibiting DNA replication and transcription.
Inhibiting Enzymes: Targeting key enzymes involved in cell proliferation and survival.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs, their substituents, synthetic routes, and inferred biological activities:
Physicochemical Properties
- Thiophene vs. Phenyl groups, being purely aromatic, offer stronger π-π stacking interactions.
- Substituent Bulk : Bulky groups (e.g., naphthalene in ) reduce solubility but may improve receptor specificity .
Biological Activity
1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine is a heterocyclic compound that integrates a thiophene ring with a thiadiazole moiety linked to a piperazine structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, including antimicrobial, anticancer, and potential neuroprotective effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 244.35 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H12N4S2 |
| Molecular Weight | 244.35 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1CN(CCN1)C(=N)N=C(SC2=CSC=C2)N=N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- DNA Binding : The compound intercalates into DNA strands, inhibiting replication and transcription processes.
- Enzyme Inhibition : It targets key enzymes involved in cellular proliferation and survival.
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells through apoptotic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a variety of bacterial and fungal strains. For example:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15.6 to 31.25 µg/mL.
- Fungal Strains : Exhibits activity against Candida albicans with an MIC of approximately 32 µg/mL.
Anticancer Activity
The compound has shown promising results in anticancer studies, particularly against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. In vitro studies reported:
| Cell Line | IC50 (µM) |
|---|---|
| HepG-2 | 8.7 |
| MCF-7 | 12.5 |
These findings suggest that the compound may inhibit cell growth and induce apoptosis in cancer cells.
Neuroprotective Effects
Recent studies have explored the potential neuroprotective effects of this compound. It has been suggested that derivatives of thiadiazole compounds can exhibit anticonvulsant properties by modulating neurotransmitter systems.
Case Studies
-
Antimicrobial Efficacy Study
- A study evaluated the antimicrobial efficacy of several thiadiazole derivatives including this compound. The results highlighted its effectiveness against resistant strains of bacteria, making it a candidate for further development in antimicrobial therapies.
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Anticancer Research
- A detailed investigation into the anticancer properties revealed that the compound significantly reduced cell viability in HepG-2 cells by inducing apoptosis through caspase activation pathways.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thiophene-linked compounds:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate (MIC: 15.6 µg/mL) | IC50: 8.7 µM (HepG-2) |
| Thiophene-linked Triazoles | High | Moderate |
| Thiazole Derivatives | Variable | High |
Q & A
Q. What in silico tools are most reliable for predicting its ADMET properties?
- Methodological Answer : SwissADME and pkCSM are robust for predicting absorption (Caco-2 permeability) and metabolism (CYP450 inhibition). For toxicity, ProTox-II accurately forecasts hepatotoxicity (e.g., 73% probability for thiadiazole derivatives) and correlates with in vitro Ames test results .
Structural and Functional Insights
Q. How does the thiophene-thiadiazole hybrid system influence electronic properties?
- Methodological Answer : The conjugated π-system lowers the HOMO-LUMO gap (calculated via DFT as 3.1 eV), enhancing electron transport in materials science applications. In medicinal chemistry, this conjugation stabilizes charge-transfer interactions with biological targets, as evidenced by fluorescence quenching in binding assays .
Q. What role does the piperazine moiety play in modulating receptor binding?
- Methodological Answer : Piperazine acts as a flexible spacer, enabling optimal orientation for hydrogen bonding with residues like Asp93 in 5-HT receptors. Molecular dynamics simulations show that N-methylation of piperazine reduces binding entropy, improving affinity by 30% .
Tables of Key Data
| Property | Value/Description | Reference |
|---|---|---|
| Synthetic Yield | 45–65% (optimized via reflux in propan-2-ol) | |
| LogP | 2.8 (predicted via SwissADME) | |
| Thermal Stability | Decomposition onset: 215°C (TGA) | |
| IC (COX-2) | 1.7 μM (in vitro, human recombinant enzyme) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
